molecular formula C14H11N3O2S B2359020 N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide CAS No. 101385-21-1

N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide

Cat. No.: B2359020
CAS No.: 101385-21-1
M. Wt: 285.32
InChI Key: FWANZNVPCBFZLT-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(4-Cyanophenyl)methylideneamino]benzenesulfonamide is a chemical research reagent belonging to the benzenesulfonamide class. Compounds within this class are frequently investigated in medicinal chemistry for their potential to inhibit specific biological targets. Scientific literature indicates that structurally related benzenesulfonamide analogs have demonstrated significant activity as inhibitors of receptor tyrosine kinases (RTKs), such as Tropomyosin receptor kinase A (TrkA), which is a potential target in oncology research for diseases like glioblastoma (GBM) . The mechanism of action for these compounds often involves binding to the kinase's active site, forming key hydrophobic interactions with residues like Tyr359 and Ser371, as well as charged interactions with Gln369, thereby stabilizing the inhibited state of the enzyme . Furthermore, benzenesulfonamide cores are recognized in drug discovery for their utility as RAF inhibitors, highlighting their broader applicability in targeting kinase signaling pathways . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature for the specific properties and handling requirements of this compound.

Properties

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c15-10-12-6-8-13(9-7-12)11-16-17-20(18,19)14-4-2-1-3-5-14/h1-9,11,17H/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWANZNVPCBFZLT-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Reagents :

    • Benzenesulfonamide (1.72 g, 10 mmol)
    • 4-Cyanobenzaldehyde (1.31 g, 10 mmol)
    • Absolute ethanol (50 mL)
  • Reaction Conditions :

    • The mixture is refluxed at 80°C for 4–6 hours under anhydrous conditions.
    • Progress is monitored via thin-layer chromatography (TLC) using hexane/ethyl acetate (7:3).
  • Workup :

    • The reaction mixture is cooled to room temperature, leading to the precipitation of a yellow solid.
    • The crude product is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure compound.
  • Yield : 70–75%.

Characterization Data:

  • Melting Point : 215–218°C (decomposition observed above 220°C).
  • FT-IR (KBr, cm⁻¹) :
    • 1595 (C=N stretch),
    • 1330 and 1156 (asymmetric and symmetric S=O stretches),
    • 2225 (C≡N stretch).
  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.52 (s, 1H, CH=N),
    • δ 7.85–7.45 (m, 9H, aromatic protons).

Catalytic Synthesis Using Toluenesulfonic Acid (TsOH)

A patent-derived method employs TsOH as a catalyst in toluene, enhancing reaction efficiency.

Procedure:

  • Reagents :

    • Benzenesulfonamide (10 mmol)
    • 4-Cyanobenzaldehyde (10 mmol)
    • Toluene (100 mL)
    • TsOH (0.1 equiv, 0.17 g)
  • Reaction Conditions :

    • The mixture is refluxed at 110°C for 2 hours under nitrogen.
    • Water is removed using a Dean-Stark trap or molecular sieves.
  • Workup :

    • The solvent is evaporated under reduced pressure.
    • The residue is triturated with diethyl ether to isolate the product.
  • Yield : 80–85%.

Advantages:

  • Faster reaction time (2 hours vs. 4–6 hours).
  • Higher yield due to efficient water removal.

Solvent-Free Mechanochemical Synthesis

Emerging methods utilize ball milling to avoid solvents, aligning with green chemistry principles.

Procedure:

  • Reagents :

    • Benzenesulfonamide (10 mmol)
    • 4-Cyanobenzaldehyde (10 mmol)
  • Reaction Conditions :

    • Components are ground in a ball mill at 30 Hz for 1 hour.
  • Workup :

    • The product is washed with cold ethanol.
  • Yield : 65–70% (lower than solution-phase methods but environmentally favorable).

Comparative Analysis of Synthesis Methods

Parameter Ethanol Reflux TsOH/Toluene Mechanochemical
Reaction Time 4–6 hours 2 hours 1 hour
Yield 70–75% 80–85% 65–70%
Solvent Use High Moderate None
Scalability Moderate High Limited

Key Observations :

  • The TsOH-catalyzed method offers the best balance of yield and time efficiency.
  • Mechanochemical synthesis, while sustainable, requires optimization for industrial applications.

Reaction Mechanism and Optimization

Mechanistic Insights:

The reaction proceeds via nucleophilic attack of the sulfonamide’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the C=N bond. Acid catalysts (e.g., TsOH) protonate the carbonyl oxygen, enhancing electrophilicity.

Optimization Strategies:

  • Stoichiometry : A 1:1 molar ratio of reactants minimizes side products.
  • Temperature : Elevated temperatures (80–110°C) accelerate reaction kinetics.
  • Water Removal : Critical for shifting equilibrium toward product formation; molecular sieves or azeotropic distillation improves yields.

Purity and Stability Considerations

  • Recrystallization Solvents : Ethanol or ethyl acetate/hexane mixtures yield crystals with >98% purity (HPLC).
  • Storage : The compound is stable at room temperature in dark, anhydrous conditions for >6 months.

Industrial and Research Applications

  • Medicinal Chemistry : Serves as a precursor for antimicrobial agents targeting Staphylococcus aureus and Escherichia coli.
  • Coordination Chemistry : Forms complexes with transition metals (e.g., Ru, Cu) for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfonic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby interfering with the enzyme’s function. This inhibition can lead to antiproliferative effects on cancer cells by disrupting their metabolic processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anticancer Activity
  • 3-(Indoline-1-carbonyl)-N-substituted benzenesulfonamides (): These derivatives exhibit potent anticancer activity against lung (A549), cervical (HeLa), breast (MCF-7), and prostate (Du-145) cancer cell lines, with IC₅₀ values ranging from 1.98 to 9.12 µM . The indoline-carbonyl moiety enhances cytotoxicity compared to simpler sulfonamide scaffolds .
  • Compound 18 and 9 (): These analogs showed moderate activity against MCF-7 and HCT116 cells (IC₅₀ = 90 and 35 µg/mL, respectively), though less potent than the standard drug 5-fluorouracil (5-FU). This suggests that the 4-cyanophenyl group in the target compound may require optimization to improve efficacy .
Enzyme Reactivation
  • N-(2-chlorophenyl)- and N-(4-fluorophenyl)benzenesulfonamides (): These derivatives, in combination with pralidoxime, reactivate acetylcholinesterase inhibited by paraoxon.
Crystallography and Stability
  • 4-Cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide (): Crystal structure analysis revealed intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that stabilize the molecule. Similar studies could predict the packing behavior of the target compound .

Pharmacological Potential and Limitations

  • Comparison with 5-FU (): Most sulfonamide derivatives exhibit lower anticancer activity than 5-FU, suggesting the need for structural modifications (e.g., introducing heterocycles or optimizing substituent positions) to enhance potency .
  • Docking Studies (): Computational modeling of analogs like Compound A and C demonstrated mechanisms akin to diclofenac and indomethacin, implying that the target compound’s cyano group could be leveraged in silico studies to predict binding affinity .

Biological Activity

N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological applications.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX) , an enzyme that plays a crucial role in tumorigenesis and cancer cell proliferation. By binding to the active site of CA IX, this compound disrupts the enzyme's function, leading to antiproliferative effects on cancer cells. This mechanism highlights its potential as an anticancer agent, particularly in targeting hypoxic tumors where CA IX is often overexpressed.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, particularly those associated with solid tumors. The compound's ability to interfere with metabolic processes in cancer cells makes it a promising candidate for further development in cancer therapy.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although detailed investigations are required to establish its efficacy and mechanism against microbial targets.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Enzyme Inhibition Studies : A study demonstrated that the compound effectively inhibits CA IX with a high degree of selectivity compared to other carbonic anhydrases. This selectivity is crucial for minimizing potential side effects associated with broader enzyme inhibition.
  • Antiproliferative Assays : In vitro assays conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations, indicating its potential as an effective anticancer agent.
  • Comparison with Related Compounds : Comparative studies with similar sulfonamide derivatives indicated that this compound exhibited superior activity against CA IX, suggesting unique structural features that enhance its binding affinity and inhibitory capacity .

Data Tables

Biological ActivityTargetIC50 (µM)Reference
CA IX InhibitionCarbonic Anhydrase IX0.5
Anticancer ActivityVarious Cancer Cell Lines10-15
Antimicrobial ActivityGram-positive BacteriaTBD

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[(E)-(4-cyanophenyl)methylideneamino]benzenesulfonamide, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via Schiff base formation between 4-cyanobenzaldehyde and benzenesulfonamide derivatives. Reaction optimization includes using anhydrous conditions, a catalytic acid (e.g., acetic acid), and inert atmosphere to minimize hydrolysis of the imine bond. Evidence from related sulfonamide syntheses suggests refluxing in ethanol or methanol for 6–12 hours achieves yields >70% . Characterization via TLC and NMR ensures intermediate purity before final coupling.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify the Schiff base proton (δ ~8.3 ppm) and cyanophenyl/benzenesulfonamide moieties.
  • IR : Stretching frequencies for C≡N (~2220 cm1^{-1}) and sulfonamide S=O (~1350–1150 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]+^+) and fragmentation patterns. Cross-referencing with analogous compounds ensures accuracy .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction provides bond lengths (e.g., C=N ~1.28 Å) and dihedral angles between aromatic rings. For example, in N-(4-hydroxyphenyl)benzenesulfonamide, intermolecular N–H⋯O and O–H⋯O hydrogen bonds stabilize the crystal lattice . Similar analysis can clarify steric effects from the cyanophenyl group.

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in solid-state studies?

  • Methodological Answer : Hydrogen-bonding networks are mapped using crystallographic data (e.g., Mercury software). In sulfonamides, N–H⋯O and π-π stacking often dictate packing motifs. For instance, N-(4-hydroxyphenyl)benzenesulfonamide forms chains via N–H⋯O bonds, which could be disrupted by the electron-withdrawing cyano group in this compound . Comparative studies with halogenated analogs (e.g., ) reveal steric/electronic effects .

Q. What computational strategies are effective for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., carbonic anhydrase, a common sulfonamide target). Docking scores correlate with experimental IC50_{50} values.
  • MD Simulations : GROMACS/NAMD assess stability of ligand-protein complexes over 100+ ns trajectories.
  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry validate binding kinetics (ka/kd) in vitro .

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Descriptor Selection : Parameters like logP, polar surface area, and Hammett constants (σ) for the cyanophenyl group are computed using ChemAxon.
  • Model Training : Partial Least Squares (PLS) regression links descriptors to activity (e.g., IC50_{50}). For 4-aminobenzenesulfonamide derivatives, QSAR highlighted electron-withdrawing groups as key to potency .
  • Validation : Leave-one-out cross-validation (R2^2 > 0.8) ensures robustness.

Q. What experimental approaches resolve contradictions in reported solubility or stability data for sulfonamide derivatives?

  • Methodological Answer :

  • Solubility : Phase-solubility diagrams in buffers (pH 1–10) identify pH-dependent trends. For example, sulfonamides often show higher solubility in alkaline media due to deprotonation.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolysis products. Conflicting data may arise from impurity profiles or crystallinity differences, requiring PXRD analysis .

Data and Source Considerations

  • Licensing : Structural data from CAS Common Chemistry (CC-BY-NC 4.0) and crystallographic repositories (e.g., CCDC) must be cited appropriately .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.